An In-depth Technical Guide on the Synthesis and Properties of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate
An In-depth Technical Guide on the Synthesis and Properties of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group into organic molecules can profoundly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 17515-73-0 | [1] |
| Molecular Formula | C₉H₉F₃O₃ | [1] |
| Molecular Weight | 222.16 g/mol | [1] |
| Boiling Point | 244.3 °C at 760 mmHg | [2] |
| Density | 1.259 g/cm³ | [2] |
| Flash Point | 101.5 °C | [2] |
Synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate
Logical Synthesis Pathway
A logical approach to the synthesis of the target molecule involves the trifluoromethylation of a suitable precursor, such as ethyl 5-methyl-3-furoate.
Caption: Proposed synthesis of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the trifluoromethylation of ethyl 5-methyl-3-furoate. This protocol is based on known trifluoromethylation reactions of aromatic and heterocyclic compounds and would require optimization for this specific substrate.
Materials:
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Ethyl 5-methyl-3-furoate
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Trifluoromethylating agent (e.g., Togni's reagent II)
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Radical initiator (e.g., AIBN) or a suitable photocatalyst
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Anhydrous solvent (e.g., acetonitrile, DMF)
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Inert gas (e.g., nitrogen, argon)
Procedure:
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To a flame-dried reaction vessel under an inert atmosphere, add ethyl 5-methyl-3-furoate and the chosen anhydrous solvent.
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Add the trifluoromethylating agent to the solution.
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If a radical initiator is used, add it to the mixture. If a photocatalyst is employed, ensure the reaction setup is equipped with a suitable light source.
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Stir the reaction mixture at an appropriate temperature (this will depend on the chosen initiator/catalyst) for a designated period, monitoring the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate if an iodine-based reagent was used).
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate.
Spectral Data
Detailed experimental spectral data for Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is not widely published. However, based on the known spectral data of similar furoate derivatives and general principles of NMR and mass spectrometry, the expected spectral characteristics can be predicted.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group on the furan ring (a singlet), and the proton on the furan ring (a singlet). A literature reference indicates the availability of ¹H NMR data for "5-methyl-2-(trifluoromethyl)-3-furoic acid, ethyl ester" in CCl₄ as the solvent, though the full spectrum requires an account to view.[3]
¹³C NMR Spectroscopy
The carbon NMR spectrum will be more complex due to the presence of the trifluoromethyl group, which will cause splitting of the signal for the carbon to which it is attached and potentially adjacent carbons. Predicted chemical shifts would include signals for the carbonyl carbon of the ester, the carbons of the furan ring, the ethyl group carbons, the methyl group carbon, and the trifluoromethyl carbon (which will appear as a quartet).
Mass Spectrometry
The mass spectrum of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is expected to show a molecular ion peak (M⁺) at m/z 222.16. Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the loss of the entire ester group, and potentially fragmentation of the furan ring.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate.
Caption: A typical experimental workflow for the synthesis and characterization of the target compound.
Conclusion
Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate is a valuable compound for which a complete public dataset is not yet available. This guide has consolidated the known physicochemical properties and proposed logical synthetic pathways and expected spectral characteristics based on established chemical principles and data from related compounds. The provided hypothetical experimental protocol and workflow offer a solid foundation for researchers to develop a robust synthesis and characterization process for this and similar trifluoromethylated furoates, thereby facilitating their application in drug discovery and materials science. Further experimental work is necessary to fully elucidate the detailed synthetic conditions and complete the spectral characterization of this promising molecule.





